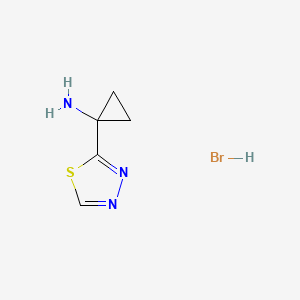
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antifungal properties . The unique structure of 1,3,4-thiadiazole derivatives makes them valuable in medicinal chemistry and various scientific research applications .
準備方法
The synthesis of 1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR involves several steps. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The treatment of this intermediate with methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields the desired 1,3,4-thiadiazole derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include ethanol as a solvent and triethylamine as a base . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiadiazole derivatives .
科学的研究の応用
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, disrupting their normal function and leading to cell death . In cancer cells, it induces apoptosis and inhibits cell proliferation by interfering with the cell cycle . The exact molecular pathways involved are still under investigation, but the compound’s ability to target multiple pathways makes it a promising therapeutic agent .
類似化合物との比較
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR can be compared with other 1,3,4-thiadiazole derivatives, such as:
1,3,4-Thiadiazol-2-yl-amine: Similar in structure but lacks the cyclopropylamine group, resulting in different pharmacological properties.
1,3,4-Thiadiazol-2-yl-methylamine: Contains a methylamine group instead of a cyclopropylamine group, leading to variations in its biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications .
特性
分子式 |
C5H8BrN3S |
|---|---|
分子量 |
222.11 g/mol |
IUPAC名 |
1-(1,3,4-thiadiazol-2-yl)cyclopropan-1-amine;hydrobromide |
InChI |
InChI=1S/C5H7N3S.BrH/c6-5(1-2-5)4-8-7-3-9-4;/h3H,1-2,6H2;1H |
InChIキー |
SUVUHMKFVHYEFO-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=NN=CS2)N.Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














